1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine
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Overview
Description
1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methylpiperazine: Used in the preparation of various pharmaceutical agents.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-4-yl)phenyl)methyl)piperazine: Studied for its antimicrobial activity.
Uniqueness: 1-{Phenyl[4-(pyridin-4-yl)phenyl]methyl}piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and pyridinyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
917807-73-9 |
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Molecular Formula |
C22H23N3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[phenyl-(4-pyridin-4-ylphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H23N3/c1-2-4-20(5-3-1)22(25-16-14-24-15-17-25)21-8-6-18(7-9-21)19-10-12-23-13-11-19/h1-13,22,24H,14-17H2 |
InChI Key |
MBQIOGLNJMVCMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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